Product packaging for N-(4-HYDROXYPHENYL)AMINOSULFONAMIDE(Cat. No.:CAS No. 110799-26-3)

N-(4-HYDROXYPHENYL)AMINOSULFONAMIDE

Cat. No.: B010091
CAS No.: 110799-26-3
M. Wt: 188.21 g/mol
InChI Key: WJBILEYAOOGDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-Hydroxyphenyl)aminosulfonamide is a sulfonamide derivative of significant interest in chemical and pharmaceutical research. It serves as a versatile synthetic intermediate and precursor for the development of novel chemical entities, including sulfur-containing heterocyclic compounds and metal complexes . The compound features both sulfonamide and phenolic hydroxyl functional groups, which contribute to its ability to form stable complexes with various metal ions, such as Rh(III), making it a candidate for investigations in materials science and as a potential alternative to platinum-based chemotherapeutic agents . Key Research Applications: Synthetic Intermediate: This compound is a fundamental building block for synthesizing more complex molecules, including azo-Schiff base ligands and their subsequent metal complexes, which are explored for their biological and dyeing properties . Electrochemical Research: Sulfonamides containing substituted phenyl groups, such as the 4-hydroxyphenyl moiety, exhibit unique electrochemical behavior due to the oxidation of the p-aminophenol-like moiety to the corresponding p-quinoneimine. This makes them valuable for studies in electroanalytical chemistry and the development of electrochemical sensors . Antimicrobial and Material Studies: As a core structure, it is utilized in the design and creation of new compounds screened for antimicrobial, antioxidant, and anticancer activities. Its derivatives are also investigated for their potential application in dyeing processes for synthetic fabrics . The compound is supplied strictly for research purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O3S B010091 N-(4-HYDROXYPHENYL)AMINOSULFONAMIDE CAS No. 110799-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-4-(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-12(10,11)8-5-1-3-6(9)4-2-5/h1-4,8-9H,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBILEYAOOGDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Pathways for N 4 Hydroxyphenyl Aminosulfonamide

Precursor Reactivity and Primary Synthetic Approaches

The foundational methods for constructing aminosulfonamides rely on fundamental organic reactions that are well-established in synthetic chemistry.

The formation of an amide bond is a cornerstone of organic synthesis, and this principle extends to the creation of aminosulfonamides. numberanalytics.comnih.gov This typically involves the reaction of a carboxylic acid or its derivative with an amine. numberanalytics.com In the context of N-(4-hydroxyphenyl)aminosulfonamide, a primary approach involves the reaction of a sulfonyl chloride with an amine. libretexts.org For instance, N-(4-hydroxyphenyl)benzenesulfonamide has been synthesized by reacting benzene (B151609) sulfonyl chloride with p-aminophenol. nih.gov

The general mechanism for this acylation reaction begins with the nucleophilic attack of the amine's lone pair of electrons on the acyl chloride, anhydride, or ester. libretexts.org This is followed by the loss of a proton and the elimination of a leaving group to form the stable amide linkage. libretexts.org A significant consideration in this method is the potential formation of an amine salt as a byproduct, which can be addressed by carrying out the reaction in a two-phase system with a base like sodium hydroxide (B78521) to neutralize the acid formed. libretexts.org

Recent advancements have focused on developing more efficient and environmentally friendly methods for amide bond formation, including the use of flow chemistry and greener catalytic strategies. nih.govconsensus.app

Reactants Product Key Features
Benzene sulfonyl chloride, p-aminophenolN-(4-hydroxyphenyl)benzenesulfonamideStraightforward synthesis at room temperature. nih.gov
Carboxylic acid/derivative, AmineAmideFundamental reaction in organic synthesis. numberanalytics.com
Acyl chloride/anhydride/ester, AmineAmideInvolves nucleophilic attack and elimination. libretexts.org

Nucleophilic substitution is another fundamental process for synthesizing amines and their derivatives. libretexts.org In the synthesis of aminosulfonamides, this can involve an alkyl halide reacting with a suitable nucleophile to introduce the amino group. libretexts.org However, using a strongly basic amide ion as a nucleophile can lead to competing elimination reactions. libretexts.org A more controlled approach is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a nucleophile to avoid over-alkylation and favor substitution. libretexts.org

Ring-opening reactions provide an alternative pathway to aminosulfonamides and related structures. For instance, the ring-opening polymerization of N-carboxyanhydrides (NCAs) is a common method for producing poly(amino acids). nih.govrsc.org A more specific example is the ring-opening aminolysis-condensation (ROAC) of cyclic di-lactones with diamines, which has been developed as a sustainable route to polyamides under milder conditions than traditional methods. researchgate.net This approach demonstrates the potential for ring-opening strategies to access complex amide-containing molecules. researchgate.net While not a direct synthesis of the title compound, these ring-opening methodologies highlight versatile pathways for forming amide bonds from cyclic precursors.

Reaction Type Key Features Example Application
Nucleophilic Substitution (Gabriel Synthesis)Uses phthalimide anion to avoid over-alkylation. libretexts.orgSynthesis of primary amines. libretexts.org
Ring-Opening Polymerization (ROP)Controlled synthesis of poly(amino acids) from N-carboxyanhydrides. nih.govrsc.orgBiomedical materials. nih.gov
Ring-Opening Aminolysis-Condensation (ROAC)Sustainable route to polyamides from cyclic di-lactones and diamines. researchgate.netBio-based polymer synthesis. researchgate.net

Advanced Catalytic Routes for this compound Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of N-aryl aminosulfonamides has significantly benefited from the development of transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, is a powerful tool for forming carbon-nitrogen bonds. wiley.comyoutube.com This reaction enables the synthesis of arylamines from aryl halides and amines. wiley.com The effectiveness of the palladium catalyst is highly dependent on the choice of ligand, which influences the catalyst's activity and scope. wiley.com

A notable development in this area is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which provides a route to arylsulfonyl chlorides under mild conditions. mit.edu These intermediates can then be reacted in situ with amines to form the corresponding sulfonamides. mit.edu This method offers significant functional group tolerance and regioselectivity. mit.edu Palladium catalysts have also been successfully used for the C-N coupling of aryl chlorides with a variety of amines, including fluoroalkylamines, often at room temperature with low catalyst loadings. wiley.comnih.gov

Catalyst System Substrates Key Advantages
Palladium with ylide-substituted phosphine (B1218219) ligandsAryl chlorides, AminesHigh activity at room temperature. wiley.com
Palladium with BippyPhos-type ligandsAryl bromides/chlorides, FluoroalkylaminesHigh yields with weak bases, tolerates various functional groups. nih.gov
Palladium catalystArylboronic acids, Phenyl chlorosulfate, AminesMild conditions, high functional group tolerance, regioselective. mit.edu

Nickel-catalyzed C-N cross-coupling has emerged as a cost-effective and sustainable alternative to palladium-based systems. researchgate.netdal.ca The development of specialized ancillary ligands has been crucial in expanding the scope and efficiency of nickel catalysis, making it competitive with and sometimes superior to palladium catalysis. dal.canih.gov

Bisphosphine ligands, such as the PAd-DalPhos family, have proven particularly effective in enabling nickel-catalyzed C-N cross-couplings of a wide range of (hetero)aryl chlorides with various nitrogen-containing nucleophiles, including sulfonamides. researchgate.netnih.gov These tailored ligands facilitate challenging elementary steps in the catalytic cycle and allow for reactions to proceed under milder conditions, sometimes even at room temperature. nih.gov The use of air-stable nickel pre-catalysts further enhances the operational simplicity of these methods. researchgate.net

Ligand Family Catalyst System Substrate Scope
PAd-DalPhosNickel(Hetero)aryl chlorides, Sulfonamides, various amines. researchgate.netnih.gov
BisphosphinesNickel(Hetero)aryl chlorides, Amides, Alcohols. nih.gov

Gold catalysis has gained prominence for its ability to activate alkynes and allenes toward nucleophilic attack. In the context of sulfonamide synthesis, gold catalysts have been employed in the intermolecular hydroamination of allenes with sulfonamides, yielding N-allylic sulfonamides with high regioselectivity and stereoselectivity under mild conditions. researchgate.net

Furthermore, gold(I) and gold(III) catalysts have demonstrated chemoselective synthesis of N-sulfonyl enaminone isomers from sulfonamides and ynones. nih.gov The different oxidation states of gold allow for distinct reaction pathways, leading to different isomers with good to excellent yields. nih.gov These examples showcase the unique reactivity of gold catalysts in forming C-N bonds and their potential application in synthesizing complex sulfonamide-containing molecules.

Catalyst Reaction Type Substrates Product
Gold(I) ComplexIntermolecular hydroaminationAllenes, SulfonamidesN-allylic sulfonamides researchgate.net
Gold(I) and Gold(III)Chemoselective hydroamidation/rearrangementYnones, SulfonamidesN-sulfonyl enaminone isomers nih.gov

Reaction Mechanism Elucidation

The formation of this compound, like other N-aryl sulfonamides, typically involves the reaction of 4-aminophenol (B1666318) with a suitable aminosulfonylating agent, such as aminosulfonyl chloride, in the presence of a base. The reaction is a nucleophilic substitution at the sulfur atom.

The synthesis of this compound from 4-aminophenol and an aminosulfonylating agent, such as aminosulfonyl chloride (H₂NSO₂Cl), is proposed to proceed through a bimolecular nucleophilic substitution mechanism, often likened to an Sₙ2-type reaction.

The reaction commences with the nucleophilic attack of the amino group of 4-aminophenol on the electrophilic sulfur atom of the aminosulfonyl chloride. The nitrogen atom of the amino group is a stronger nucleophile than the oxygen atom of the hydroxyl group in 4-aminophenol, leading to the selective formation of the N-sulfonylated product. This initial attack results in the formation of a transient, high-energy tetrahedral intermediate . In this intermediate species, the sulfur atom is bonded to the incoming amino group, the original substituents of the sulfonyl group (an amino group and two oxygen atoms), and the leaving group (chloride).

This tetrahedral intermediate is unstable and rapidly collapses to form the final product. The collapse involves the departure of the chloride leaving group and the deprotonation of the nitrogen atom of the now-sulfonamido group, a step that is typically facilitated by a base present in the reaction mixture.

The transition state of this reaction is believed to have a structure that is intermediate between the reactants and the tetrahedral intermediate. In this transition state, the N-S bond is partially formed, and the S-Cl bond is partially broken. Computational studies on similar reactions involving anilines and sulfonyl chlorides support a late transition state, characterized by significant elongation of the sulfur-leaving group bond and shortening of the sulfur-nucleophile bond. The geometry around the sulfur atom in the transition state is trigonal bipyramidal.

In some synthetic routes, particularly those involving radical pathways, the formation of a sulfonyl radical intermediate has been proposed. For instance, methods utilizing sodium sulfinates and an oxidant can generate a sulfonyl radical that then reacts with the aniline (B41778) derivative.

Kinetic studies of the sulfonylation of anilines provide valuable insights into the reaction pathway of this compound. The reaction rate is influenced by the electronic properties of both the aniline derivative and the sulfonylating agent, as well as the reaction conditions such as the solvent.

Studies on the reaction of substituted benzenesulfonyl chlorides with various anilines in methanol (B129727) have shown that the reaction follows second-order kinetics, being first order in each reactant. The substituent effects on the reaction rate can be quantified using the Hammett equation, which relates the reaction rate constant to the electronic properties of the substituents.

For the reaction of a given sulfonyl chloride with a series of substituted anilines, a linear Hammett plot is typically observed. Electron-donating groups on the aniline, such as the hydroxyl group in 4-aminophenol, increase the nucleophilicity of the amino group and thus accelerate the reaction. Conversely, electron-withdrawing groups on the sulfonyl chloride enhance the electrophilicity of the sulfur atom and also increase the reaction rate.

The sensitivity of the reaction to substituent effects is given by the Hammett reaction constant (ρ). A negative value of ρ indicates that the reaction is favored by electron-donating substituents on the aniline, which is consistent with a nucleophilic attack mechanism. The magnitude of ρ can provide information about the degree of charge development in the transition state.

While specific kinetic data for this compound is not extensively documented, the principles derived from studies on similar anilines are directly applicable. The following table illustrates typical Hammett equation parameters for the reaction of anilines with a sulfonyl chloride, demonstrating the influence of substituents on the reaction rate.

Substituent on Aniline σ (Sigma value) Relative Rate
4-OCH₃-0.275.6
4-CH₃-0.173.2
H01
4-Cl0.230.3
3-NO₂0.710.02

This is an illustrative table based on general trends observed in Hammett plots for the sulfonylation of anilines.

Green Chemistry Approaches in Aminosulfonamide Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in pharmaceutical and chemical industries. Green chemistry principles, such as the use of alternative energy sources and the reduction of hazardous waste, are being increasingly applied to the synthesis of sulfonamides.

Ultrasonic and microwave irradiation are two prominent green chemistry techniques that have been successfully employed to enhance the synthesis of sulfonamides, including those derived from anilines. These methods offer several advantages over conventional heating, such as significantly reduced reaction times, improved yields, and often milder reaction conditions. nih.gov

Ultrasonic irradiation utilizes acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to generate localized hot spots with extremely high temperatures and pressures. This intense energy input can accelerate chemical reactions by enhancing mass transfer and promoting the formation of reactive species. In the context of sulfonamide synthesis, ultrasound has been shown to facilitate the N-sulfonylation of amines, leading to high yields in shorter timeframes and often under milder conditions than traditional methods. nih.gov

Microwave irradiation directly heats the reactants and solvent by interacting with polar molecules, leading to rapid and uniform heating throughout the reaction mixture. This can result in dramatic rate enhancements and improved product yields. nih.gov The synthesis of various heterocyclic compounds and sulfonamides has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. nih.govsphinxsai.com

For a structurally related compound, acetaminophen (B1664979), which is also synthesized from 4-aminophenol, a comparative study of conventional, microwave, and ultrasound-assisted synthesis has demonstrated the clear advantages of these green methods. researchgate.net The findings from this study can be extrapolated to predict the benefits for the synthesis of this compound. The following table summarizes the comparative data for acetaminophen synthesis, illustrating the potential improvements achievable with green chemistry approaches. researchgate.net

Method Reaction Time (minutes) Yield (%) Purity (%)
Conventional Heating1056.590.3
Ultrasound-Assisted680.395.3
Microwave-Assisted588.998.7

Data adapted from a comparative study on the synthesis of acetaminophen. researchgate.net

These green methodologies not only improve the efficiency of the synthesis but also align with the principles of sustainable chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents.

Advanced Spectroscopic and Analytical Characterization of N 4 Hydroxyphenyl Aminosulfonamide

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. The FT-IR spectrum of N-(4-hydroxyphenyl)aminosulfonamide is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its specific chemical bonds.

The spectrum is expected to show a broad band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching of the sulfonamide group. The presence of intermolecular hydrogen bonding can lead to the broadening of these peaks. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group typically appear as two strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Aromatic C-H stretching vibrations are anticipated to be observed just above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings usually give rise to several bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the sulfonamide linkage is expected in the 900-700 cm⁻¹ range. The C-O stretching of the phenol (B47542) group typically appears around 1260-1180 cm⁻¹.

Table 1: Characteristic FT-IR Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad) O-H and N-H stretching Phenolic -OH and Sulfonamide -NH
> 3000 C-H stretching Aromatic
1600-1450 C=C stretching Aromatic Ring
1350-1300 Asymmetric S=O stretching Sulfonamide
1260-1180 C-O stretching Phenol
1160-1140 Symmetric S=O stretching Sulfonamide

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR for elucidating the molecular structure. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric S=O stretching vibration of the sulfonamide group is expected to produce a strong and sharp peak. The aromatic ring vibrations, particularly the ring breathing modes, will also give rise to characteristic and often intense signals. The non-polar nature of the benzene (B151609) ring makes these vibrations highly Raman active. The C-S bond stretching is also expected to be visible in the Raman spectrum. Due to the different selection rules, some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete picture of the vibrational modes of the molecule.

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
~3060 C-H stretching Aromatic
1600-1580 C=C stretching Aromatic Ring
~1150 Symmetric S=O stretching Sulfonamide
~1000 Ring Breathing Phenyl Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of organic molecules.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Analysis for Structural Confirmation

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons of the 4-hydroxyphenyl ring would appear as distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm). The proton of the phenolic -OH group and the proton of the sulfonamide -NH₂ group would appear as singlets, and their chemical shifts can be concentration-dependent and may be observed over a broad range.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom. The carbon atom attached to the hydroxyl group (C-OH) would appear at a downfield chemical shift (around δ 150-160 ppm). The carbons of the phenyl rings would resonate in the aromatic region (δ 110-160 ppm). The chemical shifts of the carbons in the sulfonamide-bearing ring will be influenced by the electron-withdrawing nature of the SO₂NH₂ group.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (ortho to -OH) ~6.7-6.9 Doublet
Aromatic H (ortho to -NH) ~7.0-7.2 Doublet
-OH Variable Singlet

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-OH ~155
C-NH ~130

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. A prominent fragmentation pathway would likely involve the cleavage of the C-S or S-N bonds. A key fragment would be the [M-SO₂NH₂]⁺ ion, corresponding to the loss of the aminosulfonyl group. Another significant fragmentation could be the loss of the hydroxyphenyl group. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure of the molecule.

Table 5: Expected EIMS Fragmentation for this compound

m/z Value Proposed Fragment
[M]⁺ Molecular Ion
[M-80]⁺ Loss of SO₂NH₂
[M-93]⁺ Loss of C₆H₅O
93 [C₆H₅OH]⁺ (hydroxyphenyl cation)

Hyphenated Mass Spectrometry (GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable tools for the analysis of this compound, particularly within complex mixtures. wikipedia.org These methods offer high sensitivity and selectivity, allowing for the separation, identification, and quantification of the target analyte even in the presence of interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, a derivatization step is often necessary to increase its volatility. The GC separates the derivatized analyte from other components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, enabling its unambiguous identification. A sensitive and selective GC-MS method has been developed for the determination of related impurities like 4-aminophenol (B1666318) in pharmaceutical formulations, demonstrating the technique's utility in quality control. irjet.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex biological or environmental matrices. nih.gov The liquid chromatograph separates the components of the mixture based on their polarity and affinity for the stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), significantly enhances selectivity and sensitivity, allowing for the quantification of the analyte at very low concentrations. For instance, LC-MS/MS has been successfully employed for the quantification of p-aminophenol, a related compound, in the presence of other substances, achieving a low limit of quantification. nih.gov

Technique Principle Application for this compound Key Advantages
GC-MS Separation by boiling point and interaction with stationary phase, followed by mass analysis.Analysis of derivatized compound for purity assessment and identification of volatile impurities.High resolution, provides structural information through fragmentation patterns. irjet.net
LC-MS/MS Separation by polarity and affinity, followed by selective mass analysis of precursor and product ions.Quantification in complex matrices like biological fluids, analysis of non-volatile impurities.High sensitivity and selectivity, suitable for non-volatile compounds. nih.govnih.gov

Derivatization Strategies for Enhanced Mass Spectrometric Detection

Derivatization is a chemical modification process employed to enhance the analytical properties of a compound for mass spectrometric analysis. For this compound, derivatization can improve its volatility for GC-MS analysis and enhance its ionization efficiency for both GC-MS and LC-MS/MS, leading to improved sensitivity and selectivity.

Common derivatization strategies for compounds containing hydroxyl and amino functional groups, such as those present in this compound, include:

Silylation: This process involves the replacement of active hydrogen atoms in hydroxyl and amino groups with a trimethylsilyl (B98337) (TMS) group. Silylation increases the volatility and thermal stability of the compound, making it more amenable to GC-MS analysis.

Acylation: Acylation introduces an acyl group into the molecule, which can improve its chromatographic behavior and provide characteristic fragmentation patterns in the mass spectrum.

Sulfonation: Derivatization with reagents containing a sulfonic acid group can significantly enhance the ionization efficiency in electrospray ionization (ESI) mass spectrometry, particularly in the negative ion mode. nih.gov For instance, the use of 4-formyl-benzenesulfonic acid (FBSA) for the N-terminal derivatization of peptides has been shown to produce a significant improvement in the MS/MS dataset. nih.govresearchgate.net

Dansylation: Derivatization with dansyl chloride introduces a highly fluorescent and easily ionizable group, which can greatly enhance detection sensitivity in both fluorescence and mass spectrometric detectors.

The choice of derivatization reagent and method depends on the specific analytical requirements, the nature of the analyte, and the matrix in which it is present. For example, a two-step derivatization involving methylation followed by amidation has been used for the GC-MS analysis of related amino compounds. nih.gov

Derivatization Strategy Reagent Example Effect on this compound Analytical Benefit
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility and thermal stability.Improved GC-MS performance.
Acylation Acetic AnhydrideImproves chromatographic properties and provides specific mass fragments.Enhanced separation and identification.
Sulfonation 4-formyl-benzenesulfonic acid (FBSA)Enhances negative ion ESI-MS response.Increased sensitivity in LC-MS/MS. nih.gov
Dansylation Dansyl ChlorideIntroduces a highly ionizable and fluorescent tag.Improved detection limits in LC-MS with fluorescence or mass spectrometric detection.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions and optical properties of this compound. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. mu-varna.bg The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties of a compound and are influenced by its chemical structure, particularly the presence of chromophores and auxochromes. carewellpharma.in

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. The aromatic phenyl ring and the sulfonyl group act as chromophores, while the hydroxyl (-OH) and amino (-NH) groups act as auxochromes, which can shift the absorption maxima to longer wavelengths (bathochromic shift) and increase the absorption intensity (hyperchromic effect). carewellpharma.in

Studies on structurally similar compounds, such as N-(2-Hydroxyphenyl)-4-toluenesulfonamide, have shown that the electronic transitions are mainly attributed to π→π* transitions. bohrium.comfigshare.com The solvent can also influence the UV-Vis spectrum by affecting the energy levels of the electronic states. carewellpharma.in Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the experimental UV-Vis spectra, providing a deeper understanding of the electronic structure and transitions. researchgate.net

A study on a newly synthesized hydrazone derivative of bexarotene (B63655) and paracetamol, which shares structural similarities with this compound, reported a wavelength of maximum absorption (λmax) at 202 nm and another peak at 252 nm. mu-varna.bg For comparison, the λmax of paracetamol in the same study was 243 nm. mu-varna.bg Another study on 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases also utilized UV-Vis spectroscopy to characterize the compounds. researchgate.net

Electronic Transition Description Expected Region in this compound
π→π Excitation of an electron from a π bonding orbital to a π antibonding orbital.Typically occurs in the UV region, associated with the aromatic ring and C=C bonds.
n→π Excitation of a non-bonding electron (from O, N) to a π antibonding orbital.Usually at longer wavelengths than π→π* transitions, but with lower intensity.

Comprehensive Analytical Method Development

Principles of Advanced Instrumental Analysis in Chemical Characterization

The comprehensive chemical characterization of this compound relies on the principles of advanced instrumental analysis. This field of analytical chemistry utilizes sophisticated instruments to perform qualitative and quantitative analysis of substances. studysmarter.co.ukscribd.com The key principles involve the interaction of the analyte with a form of energy (e.g., electromagnetic radiation, electrical potential) and the measurement of the resulting response. cengage.com

The selection of an appropriate instrumental method is guided by several factors, including the nature of the analyte, the required sensitivity and selectivity, the complexity of the sample matrix, and the analytical objective (e.g., identification, quantification, structural elucidation). cengage.com Modern instrumental analysis encompasses a wide range of techniques, including spectroscopy, chromatography, and electrochemistry. wikipedia.orgcengage.co.in

A fundamental aspect of instrumental analysis is calibration, which establishes the relationship between the measured signal and the concentration of the analyte. iranchembook.ir This is typically achieved by analyzing a series of standards of known concentrations to generate a calibration curve. The accuracy and reliability of the analytical results are ensured through method validation, which involves assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection and quantification. nih.gov

The integration of computers and sophisticated software is crucial in modern instrumental analysis, enabling automated instrument control, data acquisition, processing, and storage. cengage.com This has led to the development of "hyphenated techniques" that combine the separation power of chromatography with the detection capabilities of spectroscopy, such as GC-MS and LC-MS. wikipedia.org

Application of Analytical Methods in Supramolecular Chemistry Investigations

Analytical methods are crucial for investigating the formation and structure of supramolecular assemblies involving this compound. Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.

Various analytical techniques can be employed to characterize these supramolecular structures. For instance, X-ray crystallography can provide detailed information about the three-dimensional arrangement of molecules in the solid state, revealing the nature of the intermolecular interactions. nih.govmdpi.com Spectroscopic methods like FT-IR and NMR can be used to probe the changes in vibrational frequencies and chemical shifts upon the formation of a supramolecular complex.

In the context of this compound, its ability to act as both a hydrogen bond donor (via the -OH and -NH groups) and acceptor (via the oxygen atoms of the sulfonyl group) makes it a prime candidate for forming supramolecular structures. Analytical techniques can be used to study its interactions with other molecules, such as cyclodextrins or other host molecules, to form inclusion complexes or other supramolecular assemblies. The study of the supramolecular structure of related sulfonamide-substituted silatranes has utilized X-ray diffraction, FTIR spectroscopy, and DFT calculations to establish the formation of cyclic dimers through intermolecular hydrogen bonds. nih.govmdpi.com

The insights gained from these analytical investigations are essential for understanding the properties and potential applications of this compound in areas such as drug delivery, materials science, and crystal engineering.

Environmental Behavior and Degradation Pathways of N 4 Hydroxyphenyl Aminosulfonamide

Environmental Fate Processes

The environmental journey of a chemical compound is dictated by a complex interplay of its intrinsic properties and the characteristics of the surrounding environment. For N-(4-HYDROXYPHENYL)AMINOSULFONAMIDE, its persistence, reactivity, and distribution are likely governed by the collective behavior of its sulfonamide and hydroxyphenyl moieties.

Persistence and Reactivity in Various Environmental Compartments (Air, Water, Soil)

Sulfonamides as a class of compounds exhibit a wide range of persistence in the environment. Their presence in soil and water is a documented concern, stemming from their widespread use and incomplete removal in wastewater treatment processes. researchgate.netnih.gov Generally, sulfonamides are considered to be relatively persistent in the environment, with their degradation rates being highly dependent on the specific environmental matrix and conditions. nih.govmdpi.com

In Soil: The fate of this compound in soil is likely to be governed by adsorption-desorption processes and microbial activity. The organic carbon content and clay content of the soil are major factors influencing the sorption of sulfonamides. scielo.brresearchgate.net Higher sorption would decrease its mobility but could also reduce its bioavailability for microbial degradation. nih.gov The persistence can vary significantly with soil type, with half-lives of some sulfonamides ranging from days to months. nih.gov

In Air: Limited information is available regarding the atmospheric fate of sulfonamides. Due to their relatively low volatility, long-range atmospheric transport is not considered a primary distribution pathway. However, they can be introduced into the air through processes like the spraying of manure on agricultural fields.

Migration and Distribution Potential in Environmental Systems

The potential for this compound to migrate and distribute within environmental systems is a key aspect of its environmental risk profile.

Due to their relatively high water solubility and mobility in soils, sulfonamides can penetrate deep soil layers and potentially contaminate groundwater. researchgate.net The mobility of sulfonamides is influenced by their chemical properties and the characteristics of the porous media they traverse. researchgate.net Compounds with lower adsorption coefficients are more likely to leach into groundwater. Given that some sulfonamides exhibit weak adsorption to soils, this compound may also possess a significant potential for migration. mdpi.comresearchgate.net The presence of the polar hydroxyl group could further enhance its water solubility and mobility.

Mechanistic Studies of Environmental Degradation

The breakdown of this compound in the environment is anticipated to occur through abiotic processes like hydrolysis and photolysis, and biotic processes, primarily microbial degradation.

Hydrolysis Pathways and Identification of Degradation Products

Hydrolysis is a primary abiotic degradation pathway for many organic chemicals. However, studies on a range of sulfonamides have shown that they are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). nih.gov For many sulfonamides, the half-life for hydrolysis at 25°C is estimated to be greater than one year, indicating high stability. nih.gov

While specific data for this compound is absent, it is reasonable to infer a similar resistance to hydrolysis. If hydrolysis were to occur, it would likely involve the cleavage of the sulfonamide bond (S-N).

Table 1: Inferred Hydrolytic Stability of this compound based on General Sulfonamide Behavior

pH RangeExpected Hydrolysis RateInferred Half-life (t1/2) at 25°C
4.0 - 9.0Low> 1 year

This table is based on general findings for other sulfonamides and is not specific to this compound.

Photolysis Mechanisms under Simulated and Natural Environmental Conditions

Photodegradation is expected to be a more significant abiotic degradation pathway for this compound, particularly in surface waters. The absorption of light can lead to direct or indirect photolysis. nih.gov The rate of photolysis is influenced by the protonation state of the molecule, the pH of the water, and the presence of dissolved organic matter, which can act as a photosensitizer. nih.govnih.gov

For many sulfonamides, indirect photolysis is the predominant mechanism in natural waters. nih.gov The phenolic group in this compound could make it particularly susceptible to photo-oxidation by hydroxyl radicals. The degradation half-lives of sulfonamides under natural sunlight can range from minutes to days. nih.gov

Potential photolytic degradation pathways could involve the cleavage of the sulfonamide bond, hydroxylation of the aromatic rings, and other transformations.

Table 2: Potential Photodegradation Products of this compound (Inferred)

Potential Degradation ProductFormation Pathway
4-Aminophenol (B1666318)Cleavage of the S-N bond
Benzenesulfonamide derivativesCleavage of the N-C bond of the hydroxyphenyl group
Hydroxylated derivativesAddition of hydroxyl radicals to the aromatic rings

This table presents hypothetical degradation products based on known photolysis mechanisms of related compounds.

Microbial Degradation Processes in Environmental Matrices

Microbial degradation is a crucial process for the ultimate removal of sulfonamides from the environment. nih.govnih.gov Various bacterial strains, including species of Pseudomonas, Acinetobacter, and Klebsiella, have been identified as capable of degrading sulfonamides. nih.gov However, the biodegradation of sulfonamides can be a slow process and is often incomplete. nih.gov

The degradation can proceed via different enzymatic pathways, including hydrolysis of the amide bond. nih.gov The presence of a phenol (B47542) group in this compound could also make it a substrate for microorganisms capable of degrading phenolic compounds. Bacteria such as Rhodococcus and Pseudomonas are known to metabolize phenol. nih.govnih.gov

The degradation of sulfonamides in soil is influenced by microbial activity, which in turn is affected by factors such as the presence of manure that can enhance microbial populations. nih.gov The degradation pathways can involve hydroxylation, acetylation, and cleavage of the sulfonamide bridge. researchgate.net

Table 3: Factors Influencing the Inferred Microbial Degradation of this compound

FactorInfluence on Degradation
Microbial PopulationHigher density and diversity of adapted microorganisms can increase degradation rates.
BioavailabilitySorption to soil particles can decrease bioavailability and thus degradation.
Presence of other substratesMicroorganisms may prefer more easily degradable carbon sources.
Environmental ConditionsTemperature, pH, and oxygen levels can significantly affect microbial activity.

Information on the Environmental Fate of this compound is Not Publicly Available

Extensive searches for scientific literature and data concerning the environmental behavior and degradation of the chemical compound this compound have yielded no specific information on its oxidative degradation mechanisms, including reactions with hydroxyl radicals, or any theoretical modeling of its environmental transformation.

Despite a thorough review of publicly accessible scientific databases and research repositories, no studies detailing the degradation pathways, kinetics, or rate constants for this particular compound could be identified. As a result, the requested article, which was to be structured around the specific environmental behavior of this compound, cannot be generated at this time due to the absence of the necessary scientific data.

The intended article was to focus on the following areas:

Modeling Environmental Transformation:This section was planned to explore the use of computational models to predict the environmental fate of the compound.

Theoretical Calculations of Degradation Kinetics and Rate Constants:This subsection would have presented data from theoretical studies on the speed at which this compound degrades in the environment, providing crucial parameters for environmental risk assessment.

The lack of available research on these specific topics for this compound prevents a scientifically accurate and informative discussion as outlined. Further experimental and theoretical research would be required to elucidate the environmental behavior of this compound.

Material Science Perspectives and Applications of N 4 Hydroxyphenyl Aminosulfonamide Derivatives

Design and Synthesis of Functional Materials Incorporating Sulfonamide Scaffolds

The synthesis of functional materials based on sulfonamide scaffolds is a burgeoning area of research, driven by the wide range of applications for these compounds. researchgate.netnih.gov The sulfonamide group (–SO₂NH–) is a key structural motif in numerous biologically active compounds and is increasingly being explored for its utility in material science. nih.gov The synthesis of N-(4-hydroxyphenyl)aminosulfonamide derivatives often involves the reaction of a corresponding sulfonyl chloride with 4-aminophenol (B1666318). For instance, N-(4-hydroxyphenyl)benzenesulfonamide can be synthesized by reacting benzene (B151609) sulfonyl chloride with p-aminophenol in the presence of aqueous sodium carbonate. nih.gov

The design of functional materials incorporating these scaffolds leverages the synthetic accessibility and modular nature of sulfonamides. Researchers can readily modify the properties of the final material by introducing different functional groups onto the aryl rings or the sulfonamide nitrogen. This adaptability allows for the creation of materials with tailored optical, electronic, and catalytic properties. A variety of synthetic methods have been developed for creating sulfonamide-based structures, including electrochemical oxidative coupling of amines and thiols and metal-free approaches. acs.orgrsc.org These methods provide efficient routes to a diverse range of sulfonamide building blocks that can be polymerized or integrated into larger supramolecular assemblies to form functional materials.

Recent research has focused on creating novel materials by incorporating sulfonamide scaffolds into more complex structures. For example, researchers have synthesized 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives, demonstrating the ability to build intricate molecular architectures around the core this compound theme. nih.gov These synthetic strategies highlight the potential for developing a wide array of functional materials with precisely controlled properties.

Synthetic Method Reactants Key Features Reference
Reaction with Sulfonyl ChlorideBenzene sulfonyl chloride, p-aminophenol, aqueous sodium carbonateStraightforward synthesis of N-(4-hydroxyphenyl)benzenesulfonamide. nih.gov
Electrochemical Oxidative CouplingThiols, AminesEnvironmentally benign, rapid, and does not require a catalyst. acs.org
Metal-Free SynthesisN-hydroxy sulfonamide, AminesUtilizes an iodine-tert-butyl hydroperoxide system, offering an eco-friendly option. rsc.org
Multi-component ReactionChalcones, 4-sulfonamidophenylhydrazine hydrochlorideSynthesis of pyrazoline-based sulfonamides. nih.gov

Role as Ligands in Advanced Catalytic Systems

The sulfonamide functional group is a valuable component in the design of ligands for transition metal catalysis due to its strong coordinating ability and tunable electronic and steric properties.

The design of effective ligands is a cornerstone of modern catalysis, aiming to control the activity, selectivity, and stability of metal catalysts. numberanalytics.com For sulfonamide-based ligands, several key design principles are employed to fine-tune their catalytic performance.

Electronic Tuning: The electronic properties of the sulfonamide ligand can be systematically altered by introducing electron-donating or electron-withdrawing groups. These modifications influence the electron density at the metal center, thereby modulating its reactivity. For example, in Cp*Ir piano-stool complexes with (pyridinylmethyl)sulfonamide ligands, a clear correlation was observed between the electron-donating ability of substituents on the pyridine (B92270) ring and the rate of stereoinversion at the iridium center, which in turn affects the catalytic activity. acs.org

Steric Hindrance: The steric bulk of the ligand can be adjusted to control substrate access to the catalytic site, which is crucial for achieving high selectivity in reactions. By modifying the substituents on the aryl rings of this compound derivatives, the steric environment around the coordinated metal can be precisely engineered.

Chelation and Multidentate Ligands: Incorporating the sulfonamide group into a multidentate ligand framework can lead to more stable metal complexes and enhanced catalytic performance. The nitrogen and oxygen atoms of the sulfonamide group can coordinate to a metal center, and additional donor atoms can be introduced elsewhere in the ligand structure to create bidentate or tridentate ligands. nih.gov These multidentate ligands form stable chelate rings with the metal, which can improve catalyst stability and influence the geometry of the complex.

Computational and High-Throughput Methods: Modern ligand design is increasingly supported by computational tools and high-throughput screening. numberanalytics.comnumberanalytics.com These approaches allow for the rapid evaluation of large libraries of potential ligands, accelerating the discovery of new and improved catalysts. Machine learning, for instance, can predict the properties and catalytic performance of novel sulfonamide-based ligands before their synthesis. numberanalytics.com

Derivatives of this compound have shown promise as ligands in a variety of catalytic reactions. The coordination of these ligands to transition metals can result in highly active and selective catalysts.

Sulfonamide-supported group 4 complexes have been successfully employed as catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and rac-lactide. acs.org For instance, zirconium complexes bearing sulfonamide-based ligands have demonstrated high efficiency and control in the ROP of rac-lactide. acs.org

In the field of asymmetric catalysis, sulfonamide-containing ligands are used to create chiral environments around metal centers, enabling the enantioselective synthesis of valuable molecules. The transfer hydrogenation of ketones, a key transformation in organic synthesis, can be effectively catalyzed by iridium complexes bearing (pyridinylmethyl)sulfonamide ligands. acs.org The systematic tuning of the electronic properties of these ligands allows for the optimization of the catalyst's activity. acs.org

Furthermore, metal complexes incorporating sulfonamide-based ligands have demonstrated enhanced biological activity, suggesting their potential use in biocatalysis or as metallodrugs. researchgate.netresearchgate.net The chelation of metal ions by sulfonamide derivatives can lead to compounds with improved efficacy compared to the free ligands. researchgate.net

Catalyst System Catalytic Application Key Findings Reference
Cp*Ir-(pyridinylmethyl)sulfonamide complexesTransfer HydrogenationLigand electronics systematically tune catalytic activity. acs.org
Zirconium-sulfonamide complexesRing-Opening PolymerizationEfficient and controlled polymerization of rac-lactide. acs.org
Group 4-sulfonamide complexesRing-Opening PolymerizationIsopropoxide compounds are the fastest and best-controlled catalysts for ε-caprolactone polymerization. acs.org
Metal complexes of sulfonamide Schiff basesAntibacterial ActivityMetal complexes show greater activity than the ligands alone. researchgate.net

Potential in Organic Electronic Materials Development

The unique combination of a π-conjugated hydroxyphenyl ring and an electron-withdrawing sulfonamide group in this compound derivatives makes them intriguing candidates for the development of organic electronic materials. The inherent properties of this scaffold suggest potential applications in areas such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and nonlinear optical (NLO) materials.

The electronic properties of these molecules can be readily tuned through chemical modification. The aromatic rings provide a pathway for charge transport, while the sulfonamide and hydroxyl groups can be used to influence the molecular packing in the solid state through hydrogen bonding and dipole-dipole interactions. This control over intermolecular interactions is critical for achieving high charge carrier mobility in organic semiconductors.

Recent computational studies on sulfonamide-based dyes have indicated their potential for NLO applications. researchgate.net The investigation of structural parameters, frontier molecular orbitals (HOMO-LUMO), and hyperpolarizabilities of certain sulfonamide derivatives has revealed their promise for designing advanced NLO materials. researchgate.net The charge transfer characteristics within these molecules, facilitated by the π-conjugated system, are a key factor for achieving high NLO responses. researchgate.net

While the direct application of this compound itself in organic electronics is still an emerging area, the foundational knowledge of sulfonamide chemistry provides a strong basis for future research. acs.org The ability to synthesize a wide array of derivatives with tailored electronic and photophysical properties positions this class of compounds as a promising platform for the next generation of organic electronic materials.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(4-Hydroxyphenyl)aminosulfonamide, and how can researchers avoid common pitfalls in its preparation?

  • Methodological Answer : Validate synthetic pathways by cross-referencing spectral data (e.g., 1^1H-NMR, IR) with computational predictions and authentic standards. For example, a re-investigation of a related compound, N-(4-hydroxyphenyl)maleimide, revealed misassigned 1^1H-NMR peaks due to unexpected ring-opening reactions, emphasizing the need for rigorous spectral validation and microanalytical data verification . Researchers should replicate published procedures and compare raw data to detect inconsistencies.

Q. How can spectroscopic techniques (e.g., NMR, fluorescence) be optimized to confirm the structural integrity of this compound?

  • Methodological Answer : Use fluorescence spectroscopy to study binding interactions, as demonstrated for the analog N-(4-hydroxyphenyl)imidazole. Monitor fluorescence quenching and excited-state lifetime changes to calculate binding constants (KbK_b) and validate structural stability. For NMR, employ deuterated solvents (e.g., CD3_3OD) to avoid solvent interference and ensure accurate peak assignments .

Q. What are the critical parameters for achieving high-purity crystallization of this compound?

  • Methodological Answer : Optimize solvent polarity and cooling rates to promote hydrogen-bonded crystal formation. X-ray diffraction studies of N-(4-hydroxyphenyl)benzenesulfonamide revealed intermolecular N–H⋯O and O–H⋯O bonds, which stabilize the lattice. Include raw crystallographic data in appendices and processed data (bond lengths/angles) in the main text for reproducibility .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing host-guest interactions between this compound and macrocyclic compounds like calixarenes?

  • Methodological Answer : Employ fluorescence titration and isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For the analog N-(4-hydroxyphenyl)imidazole, fluorescence quenching and Stern-Volmer analysis revealed a 1:1 stoichiometry with p-sulfonatocalix[4]arene. Pair experimental data with DFT calculations to model supramolecular interactions .

Q. How should researchers reconcile contradictory reports about synthetic outcomes or analytical data for derivatives of this compound?

  • Methodological Answer : Conduct systematic re-examinations of spectral and microanalytical data. A study on N-(4-hydroxyphenyl)maleimide derivatives identified falsified combustion analysis data and misassigned IR peaks. Use independent labs for elemental analysis and publish raw datasets to enhance transparency .

Q. What computational strategies are effective in predicting hydrogen-bonding patterns in this compound crystals?

  • Methodological Answer : Apply density functional theory (DFT) to simulate crystal packing and compare results with experimental X-ray data. For N-(4-hydroxyphenyl)benzenesulfonamide, computational models aligned with observed N–H⋯O and O–H⋯O interactions, validating the role of hydrogen bonding in stability .

Q. What experimental protocols are recommended for evaluating the corrosion inhibition properties of this compound derivatives on metal substrates?

  • Methodological Answer : Use weight loss studies, electrochemical impedance spectroscopy (EIS), and SEM/XRD to assess inhibition efficiency. For a Schiff base derivative, FT-IR and SEM confirmed adsorption on mild steel in HCl, while Langmuir isotherm analysis quantified surface coverage .

Data Presentation Guidelines

  • Raw Data Management : Store large datasets (e.g., crystallographic coordinates, titration curves) in appendices, with processed data (e.g., KbK_b, bond angles) in the main text .
  • Uncertainty Analysis : Report instrument precision (e.g., ±0.01 Å for X-ray diffraction) and statistical errors (e.g., ±5% for fluorescence measurements) to strengthen reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-HYDROXYPHENYL)AMINOSULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-HYDROXYPHENYL)AMINOSULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.